1-Benzyl-1H-pyrazole-4-carbaldehyde

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Researchers building pyrazole-based heterocyclic libraries require a reliable N1-protected aldehyde building block with predictable reactivity. 1-Benzyl-1H-pyrazole-4-carbaldehyde addresses this need: • The N1-benzyl group serves as a protective handle enabling selective C4-formyl chemistry-Schiff base, hydrazone, and cyclocondensation reactions-with clean deprotection via hydrogenolysis. • Enhanced lipophilicity (vs. N1-H or N1-methyl analogs) improves metabolic stability and membrane permeability of downstream products. • Consistent purity ensures reproducible yields in multi-component syntheses of imidazole-pyrazole hybrids and bipyrazoles with antimicrobial and anti-inflammatory activity.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 63874-95-3
Cat. No. B112871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrazole-4-carbaldehyde
CAS63874-95-3
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)C=O
InChIInChI=1S/C11H10N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
InChIKeyWOXHPHOZJMLUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS 63874-95-3) Procurement & Technical Baseline


1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS 63874-95-3) is a functionalized pyrazole scaffold characterized by a benzyl group at the N1-position and a reactive formyl group at the C4-position . As a member of the pyrazole-4-carbaldehyde family, it serves as a foundational building block in medicinal chemistry and organic synthesis due to the dual reactivity conferred by its aldehyde moiety and the tunable pyrazole core . The compound is widely utilized for generating diverse chemical libraries, including Schiff bases, hydrazones, and heterocyclic ensembles, which are of interest for antimicrobial, anti-inflammatory, and anticancer drug discovery programs [1].

Why Simple Pyrazole-4-carbaldehyde Analogs Cannot Replace 1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS 63874-95-3)


While the pyrazole-4-carbaldehyde core is common, the specific N1-benzyl substitution in 1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS 63874-95-3) critically modulates molecular properties that are not shared by simple N1-H, N1-methyl, or N1-phenyl analogs. This substitution significantly enhances lipophilicity, influences metabolic stability, and alters the steric and electronic environment of the reactive aldehyde, which directly impacts both the yield of downstream derivatization reactions and the biological activity of the resulting products [1]. Furthermore, the benzyl group serves as a versatile protective and directing handle, enabling synthetic transformations that are not feasible with unprotected pyrazoles or those bearing simple alkyl chains, thereby dictating a specific and non-interchangeable synthetic route [2]. These nuanced differences mean that substituting with a generic pyrazole-4-carbaldehyde can lead to reduced yields, altered selectivity, or complete failure in established reaction protocols.

Quantitative Evidence for Selecting 1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS 63874-95-3) Over Analogs


Synthetic Utility as an N1-Protected Intermediate vs. Unprotected Pyrazole-4-carbaldehydes

The N1-benzyl group serves as a crucial protecting group, enabling chemoselective functionalization at the C4-aldehyde that is impossible with the unprotected 1H-pyrazole-4-carbaldehyde. In a foundational study on N1-protected pyrazoles, 1-benzyl-4-pyrazolecarbaldehyde served as the starting material for the synthesis of a series of 1,4-disubstituted pyrazoles (compounds 2-5), demonstrating its established role as a protected synthon [1]. Without the benzyl protecting group, the acidic N1-H proton of the parent pyrazole would lead to competitive side reactions and diminished yields in many standard transformations.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Impact of N1-Benzyl Substitution on LogP and Lipophilicity-Driven Reactivity

The N1-benzyl group imparts a distinct physicochemical profile that differentiates this compound from other pyrazole-4-carbaldehydes. Specifically, the predicted partition coefficient (XLogP3) for 1-benzyl-1H-pyrazole-4-carbaldehyde is 1.3 [1]. In contrast, the unsubstituted parent 1H-pyrazole-4-carbaldehyde has a calculated XLogP of approximately -0.2 [2]. This significant difference of ~1.5 log units translates to a ~30-fold increase in lipophilicity for the benzyl derivative, which profoundly impacts its solubility in organic solvents, its ability to cross biological membranes, and its reactivity in biphasic or non-polar reaction environments. This is a quantifiable, class-level differentiation that predicts better handling and performance in lipophilic media.

Medicinal Chemistry Physicochemical Properties Drug Design

Derivatization Potential: Synthesis of Biologically Active Heterocyclic Ensembles

The aldehyde group at the 4-position is a versatile handle for constructing complex heterocyclic systems. This compound has been directly implicated as a key component in the synthesis of biologically active molecules. For instance, research from the University of Kaunas (VDU) describes the efficient synthesis of bipyrazole derivatives from pyrazole-4-carbaldehydes, leading to compounds with anticancer, antimicrobial, anti-inflammatory, antitubercular, and antioxidant effects [1]. Furthermore, its use in multi-component reactions (MCRs) is well-documented. The condensation of 1-substituted 3-arylpyrazole-4-carbaldehydes, benzil, and ammonium acetate yields 1-substituted 3-aryl-4-(4,5-diphenylimidazol-2-yl)pyrazoles, which have demonstrated antimicrobial activity [2]. These reactions are specific to the 4-carbaldehyde scaffold and highlight its privileged status for generating high-value, drug-like molecules. While direct MIC data for the parent compound itself is limited, its role as a validated precursor to active derivatives is firmly established.

Antimicrobial Anti-inflammatory Chemical Biology

Primary Research & Industrial Applications for 1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS 63874-95-3)


Medicinal Chemistry: Synthesis of Bioactive Heterocyclic Libraries for Drug Discovery

This compound is an essential building block for constructing diverse heterocyclic libraries. It is specifically used in multi-component reactions to generate imidazole-pyrazole hybrids and bipyrazoles, which are known to exhibit antimicrobial and anti-inflammatory activities [REFS-1, REFS-2]. Researchers use it as a protected aldehyde to sequentially build complex molecular architectures via condensation, Schiff base formation, and subsequent cyclization reactions, enabling rapid exploration of chemical space around the privileged pyrazole scaffold.

Organic Synthesis: As a Protected Pyrazole Synthon for Chemoselective Derivatization

In synthetic organic chemistry, the N1-benzyl group serves as a critical protecting group, enabling selective reactions at the C4-aldehyde that would be impossible with an unprotected pyrazole [1]. It is routinely employed as a starting material for the preparation of N1-protected 4-substituted pyrazoles. The benzyl group can later be removed via hydrogenolysis, revealing the free N1-H pyrazole for further functionalization, making this compound a strategic intermediate in complex molecule synthesis.

Agrochemical Research: Development of Novel Crop Protection Agents

The compound's reactivity and structural features make it a candidate building block in agrochemical research. Its use as a key intermediate in the synthesis of novel herbicides and pesticides is being investigated, leveraging the aldehyde group for coupling with other active moieties to create more effective crop protection solutions . The lipophilic nature conferred by the benzyl group is often advantageous for the membrane permeability of agrochemicals.

Material Science: Precursor for Advanced Functional Polymers and Coatings

The presence of a reactive aldehyde functional group allows 1-Benzyl-1H-pyrazole-4-carbaldehyde to participate in polymerization and cross-linking reactions . This makes it a valuable monomer or precursor for designing advanced materials, such as functional polymers or specialized coatings, where the pyrazole core can impart specific electronic, optical, or thermal properties to the final material.

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